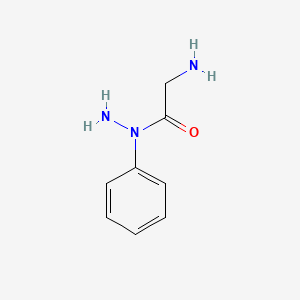

2-amino-N-phenylacetohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H11N3O |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

2-amino-N-phenylacetohydrazide |

InChI |

InChI=1S/C8H11N3O/c9-6-8(12)11(10)7-4-2-1-3-5-7/h1-5H,6,9-10H2 |

InChI-Schlüssel |

QSGDXUDGSSLYOF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)N(C(=O)CN)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for 2-Amino-N-phenylacetohydrazide

The synthesis of the this compound scaffold can be achieved through several established chemical transformations. These routes often involve multi-step processes starting from readily available reagents.

Classical methods for constructing the this compound backbone typically rely on the formation of the hydrazide bond followed by the introduction of the 2-amino group, or vice versa.

One prominent strategy involves the initial acylation of phenylhydrazine (B124118) with a reactant containing a latent or protected amino group. A common approach uses 2-chloroacetyl chloride as the acylating agent. The reaction of phenylhydrazine with 2-chloroacetyl chloride yields the intermediate 2-chloro-N'-phenylacetohydrazide. mdpi.com This intermediate is then converted to the corresponding azide, 2-azido-N'-phenylacetohydrazide, through a nucleophilic substitution reaction with sodium azide. mdpi.com The final step is the reduction of the azido (B1232118) group to a primary amine, which can be accomplished using standard methods like Staudinger reduction or catalytic hydrogenation, to yield the target compound.

Another established route involves the condensation of phenylhydrazine with ethyl cyanoacetate. researchgate.net This reaction directly forms 2-cyano-N'-phenylacetohydrazide. The cyano group serves as a precursor to the aminomethyl group and can be reduced to the primary amine using suitable reducing agents like lithium aluminum hydride or catalytic hydrogenation, thus forming this compound.

A general procedure for synthesizing related amino-acetohydrazide derivatives involves reacting a substituted hydrazine (B178648) hydrochloride (like N',N'-diphenylhydrazine hydrochloride) with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate. nih.govacs.org The resulting 2-chloro-acetohydrazide intermediate is then reacted with an appropriate amine to introduce the desired amino functionality at the C-2 position. nih.govacs.org

The efficiency of the synthetic routes for acetohydrazide derivatives is highly dependent on the reaction conditions. Research has focused on optimizing these parameters to improve product yields and simplify procedures.

For the synthesis of 2-cyano-N'-phenylacetohydrazide from phenylhydrazine and ethyl cyanoacetate, the application of high pressure has been shown to be remarkably effective. researchgate.net Conducting the reaction at a pressure of 7 katm (approximately 6900 atm) allows for a solvent-free and catalyst-free synthesis, achieving a high yield of 96%. researchgate.net This demonstrates a significant improvement over conventional methods.

In contrast, the synthesis of 2-azido-N'-phenylacetohydrazide from its chloro-precursor has presented challenges. mdpi.com Reports indicate that the azidation step can result in a poor yield, which was not significantly improved by performing the synthesis in two separate, optimized pots for acylation and azidation. mdpi.com This suggests that the nucleophilicity and stability of the hydrazide moiety may lead to side reactions under the conditions required for azidation.

The table below summarizes findings on the synthesis of key precursors to this compound.

| Starting Materials | Product | Reaction Conditions | Yield |

| Phenylhydrazine, Ethyl cyanoacetate | 2-Cyano-N'-phenylacetohydrazide | 7 katm pressure, solvent-free, catalyst-free | 96% researchgate.net |

| Phenylhydrazine, Chloroacetyl chloride; then Sodium Azide | 2-Azido-N'-phenylacetohydrazide | Two-step synthesis | Low mdpi.com |

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. Strategic functionalization can be directed at the acetohydrazide moiety, the phenyl ring, or through the incorporation of entirely new heterocyclic systems.

The acetohydrazide portion of the molecule contains two key reactive sites: the primary amino group at the C-2 position and the hydrazide functional group itself.

The C-2 Amino Group: This primary amine is a versatile handle for introducing a wide array of substituents. It can undergo standard reactions such as N-alkylation and N-acylation to introduce new carbon chains or functional groups. Furthermore, it can be used to form Schiff bases through condensation with various aldehydes and ketones.

The Hydrazide Group: The terminal -NH2 of the hydrazide is highly nucleophilic and readily condenses with aldehydes and ketones to form stable hydrazone derivatives. researchgate.net This reaction is one of the most common derivatization strategies for hydrazides. nih.govznaturforsch.com Additionally, the N-H protons of the hydrazide can participate in more complex transition-metal-catalyzed reactions. For instance, rhodium-catalyzed reactions of N'-phenylacetohydrazides with alkynes can lead to unexpected C-N bond cleavage and cyclization to form substituted pyrazoles. ecust.edu.cn

Systematic modification of the N-phenyl ring allows for the fine-tuning of the molecule's steric and electronic properties. Studies on related N'-phenylacetohydrazide derivatives in rhodium-catalyzed annulation reactions have provided significant insight into the effects of various substituents. acs.orgecust.edu.cn

The synthesis of these derivatives typically starts with the appropriately substituted phenylhydrazine. The reaction tolerates a range of functional groups on the phenyl ring. Both electron-donating groups (e.g., methyl, methoxy) and halogens (e.g., fluoro, chloro) at the para and meta positions are well-accommodated, often leading to high yields of the desired products. ecust.edu.cnacs.orgecust.edu.cn However, strong electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) can sometimes result in substantially lower reaction yields. ecust.edu.cnecust.edu.cn Steric hindrance also plays a role, as ortho-substituted reactants may lead to lower yields or fail to react entirely. acs.orgecust.edu.cn

The table below details the synthesis of various substituted N'-phenylacetohydrazides used in a rhodium-catalyzed reaction, highlighting the impact of the substituent on the yield of the final annulated product (1-aminoindoles).

| Phenyl Ring Substituent (R) | Product Yield | Reference |

| p-Me | 90% | ecust.edu.cn |

| p-MeO | 93% | ecust.edu.cn |

| p-F | Good Yield | ecust.edu.cn |

| p-Cl | Good Yield | ecust.edu.cn |

| p-CF3 | Lower Yield | ecust.edu.cn |

| p-CN | Lower Yield | ecust.edu.cn |

| m-Me | 88% | ecust.edu.cn |

| m-Cl | 86% | ecust.edu.cn |

| o-F | 50% | ecust.edu.cn |

| o-Me | No Reaction | ecust.edu.cn |

Incorporating heterocyclic motifs is a major strategy in medicinal chemistry to enhance biological activity and modulate physicochemical properties. This can be achieved either by starting with a heterocyclic hydrazine or by constructing a new ring system onto the this compound core.

One approach involves replacing the phenylhydrazine starting material with a heteroarylhydrazine, such as N'-(pyridin-2-yl)acetohydrazide. acs.orgecust.edu.cn However, the reactivity of such precursors can be context-dependent and may not always yield the desired products under standard conditions. acs.orgecust.edu.cn

A more versatile method is the de novo synthesis of a heterocycle using the reactive functionalities of the parent molecule. The rhodium-catalyzed oxidative annulation of N'-phenylacetohydrazides with internal alkynes is a powerful example, leading to the formation of complex 1-aminoindole (B1208307) derivatives. acs.orgecust.edu.cn In a different rhodium-catalyzed pathway, reaction with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) results in C-N bond cleavage and the formation of highly substituted pyrazoles. ecust.edu.cn Research on the isomeric compound 2-aminobenzohydrazide has also shown that condensation with diketones or anhydrides can be used to construct fused heterocyclic systems like spiro-quinazolines and phthalazino-quinazolines, a strategy that could potentially be adapted for this compound. znaturforsch.com

Formation of Schiff Bases and Hydrazone Derivatives

The condensation reaction between the terminal amino group of a hydrazide and the carbonyl group of an aldehyde or ketone is a fundamental method for synthesizing Schiff bases and hydrazones. researchgate.netlibretexts.orglibretexts.orgpressbooks.pub This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.orglibretexts.org The resulting imine (C=N) functionality is a key structural feature of these derivatives. researchgate.netlibretexts.orglibretexts.orgpressbooks.pub

The synthesis of hydrazone derivatives from 2-phenylacetohydrazide (B146101) often involves reacting it with various aldehydes or ketones. For instance, the reaction with acetophenone (B1666503) in methanol, catalyzed by a few drops of concentrated HCl, yields N'-(1-phenylethylidene)-2-phenylacetohydrazide. irjponline.org Similarly, condensation with other aldehydes and ketones can be achieved, sometimes under solvent-free conditions or with the aid of catalysts like meglumine. researchgate.net The reaction conditions, such as the choice of solvent, can influence the reaction time. researchgate.net

The formation of these derivatives is confirmed through various spectroscopic techniques, including FT-IR, ¹H NMR, and ¹³C NMR. In the IR spectra, the appearance of a band corresponding to the C=N (azomethine) stretching vibration and the disappearance of the carbonyl absorption of the aldehyde/ketone are indicative of hydrazone formation. nih.gov The ¹H NMR spectra of these derivatives often show a characteristic singlet for the azomethine proton (CH=N). nih.gov

Hydrazones derived from 2-phenylacetohydrazide have been investigated for a range of biological activities. These derivatives are often crystalline solids, which facilitates their purification and characterization. libretexts.orglibretexts.org

Table 1: Examples of Hydrazone Derivatives from 2-Phenylacetohydrazide

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Resulting Hydrazone Derivative | Reference |

|---|---|---|---|

| 2-Phenylacetohydrazide | Acetophenone | N'-(1-phenylethylidene)-2-phenylacetohydrazide | irjponline.org |

| 2-Phenylacetohydrazide | 2-Hydroxy naphthaldehyde | Nʹ-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | nih.gov |

| 2-Phenylacetohydrazide | 2-hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) | researchgate.net |

| 2-Phenylacetohydrazide | Benzaldehyde | N′-benzylidene-2-phenylacetohydrazide (BPAH) | researchgate.net |

| 2-Phenylacetohydrazide | Cinnamaldehyde | 2-phenyl-N′-3-phenylallylideneacetohydrazide (PPAH) | researchgate.net |

| 2-Phenylacetohydrazide | Furfural | N'-(furan-2-ylmethylene)-2-phenylacetohydrazide (FMPAH) | researchgate.net |

| 2-Phenylacetohydrazide | Acetaldehyde | N′-ethylidene-2-phenylacetohydrazide (EPAH) | researchgate.net |

Stereoselective Synthetic Approaches for Chiral Derivatives

The synthesis of chiral derivatives of this compound is a significant area of research, aiming to produce enantiomerically pure compounds which can exhibit enhanced biological activity and specificity. Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

One approach involves the use of chiral building blocks that are incorporated into the final molecule. For instance, the synthesis of chiral Schiff base ligands can be achieved through the condensation of a chiral amino alcohol, such as (S)-2-amino-3-phenyl-1-propanol, with an aldehyde. researchgate.net These chiral ligands can then be used to form metal complexes.

Another strategy is the stereoselective alkylation of chiral templates. For example, chiral bicyclic N,O-acetal isoserine derivatives have been synthesized and undergo diastereoselective alkylation at the α-position with high selectivity. nih.gov While this specific example does not directly involve this compound, the principle of using a chiral scaffold to direct the stereochemical outcome of a reaction is broadly applicable.

The development of stereoselective methods for the synthesis of unnatural α-amino acid derivatives has also been advanced through photoredox catalysis. rsc.org This involves the stereoselective addition of a C-radical to a chiral N-sulfinyl imine derived from glyoxylate. rsc.org Furthermore, Pd(II)-catalyzed fluorination of unactivated methylene (B1212753) C(sp3)-H bonds in α-amino acid derivatives has been shown to proceed with high site- and diastereoselectivity, providing access to β-fluorinated α-amino acids. nih.gov

The characterization of chiral compounds and the determination of enantiomeric purity are crucial. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, sometimes with the use of chiral solvating agents or derivatizing agents, are employed for this purpose. nih.gov

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of this compound analogs aims to develop more environmentally benign and efficient processes. Key aspects of green chemistry include the use of safer solvents, waste reduction, and the use of energy-efficient methods like microwave-assisted synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.com It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. acs.orgnih.gov For example, the synthesis of hydrazones has been successfully carried out under microwave irradiation, sometimes in solvent-free conditions, resulting in high yields in a matter of minutes. minarjournal.com The synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide via microwave irradiation was found to be more eco-friendly and produced a good yield compared to conventional methods. rsc.org

Solvent-free synthesis is another important green chemistry approach. scielo.br The reaction of hydrazides with aldehydes can be performed by grinding the reactants together, eliminating the need for a solvent and simplifying the work-up procedure. researchgate.net This mechanochemical approach has been successfully applied to various reactions, demonstrating its potential for greener synthesis. scielo.br

The use of water as a solvent is also a key principle of green chemistry. mdpi.com Synthesizing heterocyclic compounds in aqueous systems can lead to spontaneous precipitation of the product, simplifying its isolation. mdpi.com Additionally, the use of biodegradable and reusable catalysts, such as meglumine, for the synthesis of hydrazones represents a greener alternative to traditional acid catalysts. researchgate.net

Table 2: Comparison of Conventional and Green Synthetic Methods for Hydrazone Synthesis

| Synthetic Method | Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Refluxing in a solvent (e.g., ethanol) for several hours. | Well-established and widely used. | acs.orgnih.gov |

| Microwave-Assisted Synthesis | Irradiation in a microwave reactor, often for a few minutes. Can be performed with or without a solvent. | Drastically reduced reaction times, higher yields, and often cleaner reactions. | acs.orgminarjournal.comrsc.org |

| Solvent-Free Synthesis (Mechanochemistry) | Grinding of reactants at room temperature. | Eliminates the need for solvents, reduces waste, and simplifies purification. | researchgate.netscielo.br |

| Aqueous Synthesis | Using water as the reaction medium. | Environmentally benign, safe, and can facilitate product isolation. | mdpi.com |

Structural Elucidation and Advanced Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule like 2-amino-N-phenylacetohydrazide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its proton and carbon framework.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the phenyl group would typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group would likely resonate as a singlet, while the protons of the primary amine (-NH2) and the hydrazide (-NH-NH-) moiety would appear as broad singlets, the chemical shifts of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetohydrazide group is expected to be the most downfield signal (typically around 170 ppm). The carbons of the phenyl ring would appear in the aromatic region (approximately 110-150 ppm), and the methylene carbon would be found in the upfield region.

2D NMR Techniques: To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would be instrumental in confirming the coupling between adjacent protons on the phenyl ring. libretexts.orgnih.govweizmann.ac.il

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govwikipedia.orgresearchgate.netmdpi.comcolumbia.eduhmdb.ca This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the methylene protons' signal would show a correlation to the methylene carbon's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgresearchgate.netcolumbia.edu HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations would be expected between the methylene protons and the carbonyl carbon, as well as the carbons of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | ~7.0 - 7.5 (m) | ~110 - 150 |

| -CH₂- | ~3.5 (s) | ~40 - 50 |

| -NH- (hydrazide) | Variable (broad s) | - |

| -NH₂ (amine) | Variable (broad s) | - |

| -C=O | - | ~170 |

Saturation Transfer Difference (STD) NMR for Ligand–Target Interactions

Saturation Transfer Difference (STD) NMR is a powerful technique used to study the binding of small molecules (ligands) to large receptor molecules, such as proteins. rug.nlucl.ac.ukcore.ac.uk This method is particularly relevant for compounds like this compound, which may exhibit biological activity. In an STD NMR experiment, a selective saturation pulse is applied to the protein, and this saturation is transferred to any bound ligands. researchgate.netchemicalbook.com By comparing the NMR spectrum with and without protein saturation, one can identify which protons of the ligand are in close proximity to the protein, thus mapping the binding epitope. nih.govacs.orgcsic.es Although specific STD NMR studies on this compound are not widely reported, this technique holds immense potential for elucidating its interactions with biological targets.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH2) and the secondary amide (-NH-) groups will exhibit stretching vibrations in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the amide is expected around 1650-1680 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond will likely appear in the 1200-1350 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The phenyl group will show characteristic absorptions for C-H stretching above 3000 cm⁻¹ and for C=C ring stretching in the 1450-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine and Amide) | 3200 - 3400 | Medium to Strong |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-N Stretch | 1200 - 1350 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could be employed to further characterize the phenyl ring vibrations and the N-N bond of the hydrazine (B178648) moiety. The Raman spectra of related amino acids and hydrazide compounds have been studied, providing a basis for interpreting the spectrum of this compound. researchgate.nethoriba.comnih.gov The symmetric stretching of the phenyl ring would be expected to give a strong Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₈H₁₁N₃O), the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely involve the cleavage of the weakest bonds. Common fragmentation pathways for amides and amines include alpha-cleavage (cleavage of the bond adjacent to the nitrogen or carbonyl group). libretexts.orglibretexts.org Expected fragmentation patterns could include the loss of the amino group (-NH2), the cleavage of the N-N bond, and the fragmentation of the phenylacetyl moiety. The analysis of these fragment ions provides valuable information for confirming the structure of the molecule. researchgate.netuab.edudocbrown.info

Lack of Publicly Available Crystallographic Data for this compound Prevents Detailed Structural Analysis

A comprehensive search for single-crystal X-ray diffraction data for the chemical compound this compound has revealed a significant gap in the scientific literature. Despite the importance of this compound as a potential building block in medicinal chemistry and materials science, its precise three-dimensional structure, as determined by X-ray crystallography, does not appear to be publicly available.

This absence of crystallographic data makes it impossible to conduct a detailed analysis of its solid-state structure, including the elucidation of its specific molecular geometry, conformation, and the intricate network of intermolecular interactions such as hydrogen bonding and π-stacking.

While numerous studies have been published on the synthesis and crystal structures of various derivatives of 2-phenylacetohydrazide (B146101), these investigations focus on molecules where the core structure of this compound has been modified. These derivatives include Schiff bases, such as N'-benzylidene-2-phenylacetohydrazide and N'-(1-(2-hydroxyphenyl)ethylidene))-2-phenylacetohydrazide, as well as various metal complexes. nih.govresearchgate.netsci-hub.semdpi.comresearchgate.netresearchgate.net Research has also been conducted on N',N'-diphenylacetohydrazide derivatives for their potential as antiviral agents. acs.org

However, the structural information gleaned from these derivatives cannot be directly extrapolated to the parent compound, this compound. The introduction of substituent groups, even seemingly minor ones, can significantly alter the electronic and steric properties of the molecule, leading to different crystal packing arrangements and, consequently, different intermolecular interactions.

Therefore, without a dedicated single-crystal X-ray diffraction study on this compound itself, any discussion on its precise molecular geometry and the nature of its intermolecular forces in the solid state would be purely speculative. The scientific community would benefit from further research to crystallize this compound and determine its structure, which would provide a foundational understanding for future molecular design and development based on this scaffold.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of a molecule's behavior, grounded in the fundamental principles of quantum mechanics. These methods are pivotal in predicting molecular structure, spectroscopic signatures, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost and accuracy for the study of medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such analyses.

Table 1: Illustrative Optimized Geometric Parameters for a Hydrazide Moiety (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.24 Å |

| N-N | ~1.38 Å | |

| C-N (amide) | ~1.36 Å | |

| N-H (hydrazide) | ~1.02 Å | |

| Bond Angle | O=C-N | ~123° |

| C-N-N | ~119° | |

| Dihedral Angle | H-N-N-C | ~175° (trans) |

| Note: These are typical values for a hydrazide functional group and serve as an illustration. |

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Calculation of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic data, which can aid in the characterization of synthesized compounds. By calculating the second derivatives of the energy with respect to nuclear displacement, one can simulate the infrared (IR) spectrum. These calculations yield vibrational frequencies that correspond to specific molecular motions, such as stretching and bending of bonds.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical shifts for ¹H and ¹³C nuclei are then compared with experimental spectra, often showing good agreement after appropriate scaling. For 2-amino-N-phenylacetohydrazide, this would involve identifying the theoretical chemical shifts for the protons and carbons of the phenyl ring, the methylene (B1212753) group, and the hydrazide moiety.

Table 2: Representative Calculated Vibrational and NMR Data

| Parameter | Functional Group | Calculated IR Frequency (cm⁻¹) | Calculated ¹H NMR (ppm) |

| N-H Stretch | Amine/Amide | ~3400 - 3200 | ~8.0 - 9.5 (amide), ~3.5 (amine) |

| C=O Stretch | Amide | ~1680 - 1650 | - |

| C-H Aromatic | Phenyl Ring | ~3100 - 3000 | ~7.0 - 7.5 |

| CH₂ Stretch | Methylene | ~2950 - 2850 | ~3.8 |

| Note: These values are illustrative and based on general assignments for the functional groups present in the molecule. |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on electronegative atoms like oxygen and nitrogen. Blue regions, conversely, denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, such as the hydrogen atoms of the amide and amine groups. For this compound, the MEP surface would likely show strong negative potentials around the carbonyl oxygen and the nitrogen atoms, highlighting them as key sites for interaction.

Global Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Hardness, Electrophilicity)

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide quantitative measures of a molecule's reactivity and stability.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap suggests higher reactivity and lower kinetic stability. From the energies of the HOMO and LUMO, other descriptors can be calculated, such as ionization potential, electron affinity, chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These parameters are instrumental in rationalizing the chemical behavior of the molecule in various environments.

Table 3: Illustrative Global Reactivity Descriptors

| Parameter | Symbol | Formula | Typical Significance |

| HOMO Energy | E(HOMO) | - | Electron-donating ability |

| LUMO Energy | E(LUMO) | - | Electron-accepting ability |

| Energy Gap | ΔE | E(LUMO) - E(HOMO) | Reactivity/Stability |

| Chemical Hardness | η | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | μ²/2η | Propensity to accept electrons |

| Note: The values for these descriptors would be specifically calculated for this compound in a dedicated computational study. |

Molecular Modeling and Dynamics Simulations

Beyond the properties of the isolated molecule, computational methods can predict how a molecule interacts with biological macromolecules, which is fundamental in drug design and discovery.

Molecular Docking for Ligand–Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of compounds like this compound and its derivatives. Studies on related N-phenylacetohydrazide derivatives have shown their potential as inhibitors for various enzymes and receptors.

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, would be docked into the active site of the protein. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-stacking) and binding energy.

For instance, docking studies on N-phenylacetohydrazide derivatives targeting the Ebola virus glycoprotein (B1211001) have identified key interactions, such as π-stacking with tyrosine residues and hydrogen bonding with acidic residues within the binding cavity. Similar studies on Schiff base derivatives of phenylacetohydrazide have explored their binding to DNA, showing intercalation as a possible mode of interaction. These findings provide a framework for predicting how this compound might interact with various biological targets, guiding further experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. longdom.org For this compound and its derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biological targets.

Conformational Analysis:

The conformational landscape of a molecule describes the different spatial arrangements of its atoms. frontiersin.org For flexible molecules like this compound, understanding the preferred conformations is key to predicting their biological activity. The structure of these molecules can be described by the torsional arrangement of different groups. frontiersin.org

MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. For instance, studies on related hydrazone derivatives have utilized MD simulations to understand their structural dynamics. longdom.org The Automated Topology Builder (ATB) and Repository provides resources for developing molecular force fields necessary for such simulations of molecules like 2-phenylacetohydrazide (B146101).

Binding Stability:

MD simulations are instrumental in assessing the stability of a ligand-protein complex. By simulating the complex in a solvated environment, researchers can observe the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time.

In a study of N'-phenylacetohydrazide derivatives as potential Ebola virus entry inhibitors, MD simulations were performed to analyze the stability of the binding mode of a potent derivative within the Ebola virus glycoprotein (EBOV-GP). acs.orgnih.gov The simulations confirmed the stability of crucial interactions, including a π-stacking interaction and several hydrogen bonds between the compound and amino acid residues of the viral protein. acs.orgnih.gov These simulations provided a dynamic view of the binding, complementing the static picture from molecular docking. acs.orgnih.gov

The following table summarizes key interactions and their stability as observed in MD simulations of a potent N'-phenylacetohydrazide derivative with EBOV-GP. acs.orgnih.gov

| Interaction Type | Interacting Residues (EBOV-GP) | Mean Distance/Fraction |

| π-stacking | Y517 | 4.8 ± 0.4 Å |

| Hydrogen Bond | T520 | 40 ± 33% |

| Hydrogen Bond | D522 | 33 ± 19% |

| Hydrogen Bond | E100 | 10 ± 13% |

Data sourced from MD simulations of a potent N'-phenylacetohydrazide derivative. acs.orgnih.gov

These detailed analyses of conformational preferences and binding stability are vital for the rational design and optimization of this compound-based compounds as therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scienceforecastoa.comlongdom.org This approach is widely used in drug discovery to predict the activity of new chemical entities and to understand the structural features that are important for their biological effects. scienceforecastoa.comnih.gov

The development of a QSAR model involves several key steps, starting with the selection of a dataset of compounds with known biological activities. mdpi.com For these compounds, a variety of molecular descriptors are calculated, which are numerical representations of their structural and physicochemical properties. taylorfrancis.com These descriptors can be categorized into several classes, including constitutional, topological, and 3D-MoRSE descriptors.

The next step is to use statistical methods to build a mathematical model that correlates the molecular descriptors with the biological activity. mdpi.com Various machine learning algorithms, such as multiple linear regression (MLR), artificial neural networks (ANN), and k-nearest neighbor (kNN), can be employed for this purpose. nih.gov

For example, QSAR models have been developed for various hydrazone derivatives to predict their activities, including anticancer, anticonvulsant, and antimicrobial activities. nih.govresearchgate.netmdpi.com In a study on anticonvulsant agents, kNN-based QSAR models were developed for a series of functionalized amino acids. nih.gov These models were then used to mine chemical databases for new potential anticonvulsant compounds. nih.gov

The interpretation of QSAR models can provide valuable insights into the mechanism of action of the compounds. For instance, a QSAR study on 2-benzoxazolyl hydrazone derivatives with anticancer activity suggested that the activity is influenced by molecular shape, flexibility, and the presence of halogen atoms. researchgate.net

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used for practical applications. researchgate.netnih.gov Validation is a crucial step to ensure that the model is not overfitted and can accurately predict the activity of new compounds. mdpi.com

Internal Validation:

Internal validation techniques assess the robustness of the model using the training set data. mdpi.com The most common method is cross-validation, where the dataset is repeatedly split into subsets, and the model is trained on one subset and tested on the other. researchgate.net The leave-one-out (LOO) and leave-group-out (LGO) cross-validation methods are frequently used. mdpi.com Key statistical parameters for internal validation include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). researchgate.net

External Validation:

External validation involves testing the model's predictive ability on an independent set of compounds (the test set) that were not used in the model development. researchgate.net The predictive R² (R²pred) is a common metric for external validation. nih.gov A good QSAR model should have high values for both internal and external validation parameters. mdpi.com

The following table presents typical statistical parameters used for the validation of QSAR models.

| Parameter | Description | Acceptable Value |

| R² | Squared correlation coefficient; measures the goodness of fit of the model. | > 0.6 |

| Q² | Cross-validated squared correlation coefficient; measures the internal predictive ability. | > 0.5 |

| R²pred | Predictive R² for the external test set; measures the external predictive ability. | > 0.5 |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | Low value |

These are general guidelines, and the acceptable values may vary depending on the specific study.

Interpretation of QSAR Models:

Once a QSAR model is validated, it can be interpreted to understand which molecular descriptors have the most significant impact on the biological activity. researchgate.net This information is crucial for the rational design of new, more potent compounds. For example, the interpretation of QSAR models for hydrazone derivatives has shown that properties like lipophilicity, the number of double bonds, and the spatial arrangement of bulky substituents can be critical for their activity. researchgate.net

Coordination Chemistry of 2 Amino N Phenylacetohydrazide Derivatives

Synthesis and Characterization of Metal Complexes

The formation of metal complexes with 2-amino-N-phenylacetohydrazide derivatives, often in the form of Schiff bases, involves the reaction of the ligand with various metal salts. These reactions typically result in the formation of stable complexes with distinct stoichiometries and geometries.

Complexation with Transition Metal Ions (e.g., Cu(II), Fe(II), Zn(II), Cd(II), Pt(II), Co(II))

Schiff base derivatives of 2-phenylacetohydrazide (B146101) readily form complexes with a range of divalent transition metal ions. For instance, the reaction of a Schiff base derived from 2-phenylacetohydrazide and 2-hydroxynaphthaldehyde with Fe(II), Zn(II), Cd(II), and Pt(II) ions yields unique metal complexes. nih.govresearchgate.netresearchgate.net Similarly, Cu(II) complexes have been synthesized through the thermal reaction of Cu(II) ions with phenylacetohydrazide Schiff base derivatives. researchgate.netsci-hub.se

The synthesis of these complexes often involves refluxing a solution of the ligand with the corresponding metal salt, such as cupric acetate (B1210297) for Cu(II) complexes. sci-hub.se The resulting solid complexes can then be isolated, purified, and characterized. The stoichiometry of these complexes can vary. For example, elemental analysis has shown a 1:1 metal-to-ligand ratio for some Co(II), Ni(II), and Cu(II) complexes, while other studies report a 2:1 ligand-to-metal ratio for an iron complex. nih.govredalyc.org In some cases, binuclear complexes, such as with Cu(II), have also been reported. researchgate.netsci-hub.se

The table below summarizes the synthesis of various metal complexes with derivatives of this compound.

| Metal Ion | Ligand (Derivative of this compound) | Resulting Complex Formula | Reference |

| Fe(II), Zn(II), Cd(II), Pt(II) | Schiff base with 2-hydroxynaphthaldehyde | [Fe(HL)₂], Zn₂(HL)₂₂, Cd₂(HL)₂₂, [Pt(H₂L)Cl₂] | nih.govresearchgate.netresearchgate.net |

| Cu(II) | Schiff base with 2-hydroxy acetophenone (B1666503) (HL1) | [(CuL1)₂] | researchgate.netsci-hub.se |

| Cu(II) | Schiff base with 2-hydroxy-1-naphthaldehyde (B42665) (HL2) | [(CuL2)₂] | researchgate.netsci-hub.se |

| Co(II), Ni(II), Cu(II) | Schiff base with 2-chlorobenzaldehyde (B119727) and glycine | [M(L)] | redalyc.org |

| Ni(II), Cu(II), Zn(II) | 2-amino(N-aminobenzoyl)benzohydrazide (ABH) | M(ABH)(NO₃)₂ | psu.edu |

Spectroscopic and Analytical Techniques for Complex Characterization

A variety of spectroscopic and analytical methods are employed to elucidate the structure and properties of these metal complexes. These techniques provide crucial information about the coordination environment of the metal ion and the binding mode of the ligand. researchgate.netsci-hub.se

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in determining how the ligand coordinates to the metal ion. Shifts in the vibrational frequencies of key functional groups, such as the azomethine (C=N), carbonyl (C=O), and amino (N-H) groups, upon complexation provide direct evidence of their involvement in bonding. nih.govredalyc.org For instance, a shift in the ν(C=N) band to a lower frequency in the complex compared to the free ligand suggests the coordination of the azomethine nitrogen. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and to observe changes upon complexation. redalyc.orgnih.gov The disappearance or shift of the N-H proton signal in the ¹H NMR spectrum of the complex can indicate deprotonation and coordination of the amide group. nih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and can help in assigning the coordination geometry, such as octahedral or tetrahedral. redalyc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complexes and confirm their proposed stoichiometry. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in the complexes, which helps in confirming the empirical formula. researchgate.netpsu.edu

Molar Conductivity Measurements: The molar conductivity of the complexes in a suitable solvent helps to determine whether they are electrolytes or non-electrolytes. psu.edu Low conductivity values suggest that the anions are coordinated to the metal ion, while high values indicate their presence outside the coordination sphere. psu.edu

Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complexes, which provides insight into the number of unpaired electrons and thus the geometry of the complex. redalyc.org

Elucidation of Coordination Modes and Geometries

The way in which this compound derivatives bind to metal ions, known as the coordination mode, can be versatile. These ligands can act as bidentate or tridentate chelating agents, binding to the metal through various donor atoms. psu.eduresearchgate.net The specific coordination mode and the resulting geometry of the complex are influenced by factors such as the nature of the metal ion, the substituents on the ligand, and the reaction conditions. bham.ac.uklibretexts.org

Common donor atoms in these ligands are the azomethine nitrogen, the carbonyl oxygen (in its enolic form), and the amino nitrogen. redalyc.org For instance, in some complexes, the ligand coordinates through the azomethine nitrogen and the phenolic oxygen. nih.gov In others, coordination occurs through the amino nitrogen and the carbonyl oxygen. redalyc.org

The coordination of these ligands to metal ions leads to the formation of various geometries, including:

Octahedral: This geometry is common for many transition metal complexes, including those of Fe(II), Co(II), and Ni(II). nih.govresearchgate.netresearchgate.net

Square Planar: This geometry is often observed for Pt(II) and some Cu(II) complexes. nih.govresearchgate.net

Tetrahedral: Zn(II) and Cd(II) complexes can adopt a tetrahedral geometry. psu.edulibretexts.org

Trigonal Bipyramidal and Square Pyramidal: These five-coordinate geometries are also possible. libretexts.org

Single-crystal X-ray analysis of a binuclear Cu(II) complex with a phenylacetohydrazide Schiff base derivative revealed a binuclear coordination where each copper ion is coordinated to a ligand, forming five- and six-membered rings. researchgate.netsci-hub.se The geometry around the metal centers can be distorted from the ideal geometries due to the constraints of the ligand. mdpi.com

Theoretical Studies on Metal-Ligand Interactions within Coordination Complexes

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and bonding in coordination complexes of this compound derivatives. nih.govresearchgate.netsci-hub.seredalyc.org These theoretical studies complement experimental data and provide deeper insights into the nature of metal-ligand interactions.

DFT calculations can be used to:

Optimize the geometry of the ligands and their metal complexes. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.netsci-hub.se

Elucidate the electronic structure of the complexes, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net This information is crucial for understanding the reactivity of the complexes.

Calculate spectroscopic properties , such as IR vibrational frequencies, which can be compared with experimental spectra to aid in the assignment of vibrational modes.

Investigate the nature of the metal-ligand bond through various analytical tools, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM).

For example, DFT calculations at the B3LYP level of theory have been successfully used to elucidate the equilibrium geometry of ligands and their complexes with Fe(II), Pt(II), Zn(II), and Cd(II). nih.gov The optimized structures obtained from these calculations are often in good agreement with the geometries determined experimentally. researchgate.netsci-hub.se These theoretical studies have confirmed octahedral geometry for an iron complex and square planar geometry for a platinum complex. nih.gov

The table below presents a summary of theoretical studies on metal complexes of this compound derivatives.

| Metal Ion(s) | Ligand (Derivative of this compound) | Computational Method | Key Findings from Theoretical Studies | Reference |

| Fe(II), Pt(II), Zn(II), Cd(II) | Schiff base with 2-hydroxynaphthaldehyde | DFT (B3LYP) | Optimized geometries consistent with experimental findings (octahedral for Fe, square planar for Pt). | nih.gov |

| Cu(II) | Schiff base with 2-hydroxy acetophenone and 2-hydroxy-1-naphthaldehyde | DFT (B3LYP/GENECP) | Optimized structures of binuclear complexes are consistent with X-ray analysis. | researchgate.netsci-hub.se |

| Co(II), Ni(II), Cu(II) | Quinoline Schiff base derivative | DFT (B3LYP) | Predicted distorted octahedral geometry for the nickel derivative. | bendola.com |

These theoretical investigations provide a valuable framework for understanding the structure, bonding, and reactivity of this important class of coordination compounds.

Biological Activity and Mechanism of Action Studies Preclinical/in Vitro/in Silico

Antiviral Activity Investigations

Derivatives of 2-amino-N-phenylacetohydrazide have emerged as a noteworthy class of compounds in the search for effective antiviral agents, particularly against the Ebola virus (EBOV). csic.esacs.org Research has demonstrated that these compounds can inhibit EBOV infection in cellular models by acting as virus entry inhibitors. csic.esacs.org

Inhibition of Viral Entry Mechanisms (e.g., Ebola Virus)

The antiviral mechanism of these phenylacetohydrazide derivatives is attributed to their ability to interfere with the entry of the Ebola virus into host cells. csic.esacs.org The Ebola virus gains entry into cells through a process mediated by its glycoprotein (B1211001) (GP). mdpi.com This glycoprotein binds to the host cell receptor NPC1, leading to membrane fusion and subsequent viral entry. csic.es

Studies have shown that N'-phenylacetohydrazide derivatives can disrupt the interaction between the Ebola virus glycoprotein and the NPC1 receptor. csic.es Molecular modeling, docking studies, and mutagenesis experiments suggest that these compounds bind to a hydrophobic pocket at the interface of the GP1 and GP2 subunits of the viral glycoprotein. csic.esnih.gov This binding is thought to allosterically inhibit the conformational changes required for the interaction with the NPC1 receptor, thereby preventing viral entry. nih.gov Specifically, the residue Y517 in the GP2 subunit has been identified as a critical interaction point for these inhibitors. csic.es

Studies on Surrogate Viral Models

To facilitate the screening and initial evaluation of these compounds under safer laboratory conditions (Biosafety Level 2 instead of the required Biosafety Level 4 for live Ebola virus), researchers have extensively used surrogate viral models. acs.org These models typically involve creating pseudotyped viruses, where the envelope glycoprotein of a less pathogenic virus, such as vesicular stomatitis virus (VSV) or human immunodeficiency virus (HIV-1), is replaced with the Ebola virus glycoprotein (EBOV-GP). csic.esacs.orgmdpi.com

These surrogate systems allow for the assessment of the compounds' ability to specifically inhibit EBOV-GP-mediated viral entry. csic.esacs.org The results from these pseudotype assays have shown a good correlation with the inhibitory activity observed in studies using the replicative Ebola virus, validating the use of these models for preliminary screening and structure-activity relationship (SAR) studies. csic.es The use of these models has significantly accelerated the initial stages of drug discovery for potent Ebola virus entry inhibitors. csic.es

Antiproliferative and Anticancer Efficacy

In addition to their antiviral properties, derivatives of this compound have demonstrated significant potential as antiproliferative and anticancer agents. Numerous in vitro studies have evaluated their cytotoxic effects against a variety of human cancer cell lines.

In Vitro Cytotoxicity Assessments against Human Cancer Cell Lines (e.g., Breast, Colorectal)

Derivatives of phenylacetohydrazide have been synthesized and tested for their cytotoxic activity against several human cancer cell lines, including breast and colorectal cancer. For instance, some novel 1,3,5-triazine (B166579) and 2-phenylquinazoline (B3120039) derivatives incorporating a phenylacetohydrazide moiety have shown in vitro cytotoxicity against various cancer cell lines. tandfonline.com Similarly, certain pyridine (B92270) derivatives with a phenylacetohydrazide component have exhibited promising antiproliferative potentials against different cancer cell lines. acs.org

Metal complexes of Schiff bases derived from 2-phenylacetohydrazide (B146101) have also been extensively studied. nih.govresearchgate.net For example, a cadmium complex of a Schiff base derived from 2-phenylacetohydrazide and 2-hydroxynaphthaldehyde showed a particularly potent cytotoxic effect against the human colorectal cancer cell line HCT116. researchgate.net Other studies have investigated the cytotoxicity of various derivatives against breast cancer cell lines like MCF-7. rsc.orgcnjournals.comsemanticscholar.org

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Related Compounds against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Cadmium complex of Nʹ-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | HCT116 (colorectal) | 0.329 µg/ml | researchgate.net |

| Platinum complex of Nʹ-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | HCT119 (colorectal) | 12.54 µg/ml | nih.gov |

| Platinum complex of Nʹ-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | MDA (triple-negative breast cancer) | 19.9 µg/ml | nih.gov |

| Compound 14a (a nicotinonitrile derivative) | NCIH 460 (large-cell lung) | 25 ± 2.6 nM | acs.org |

| Compound 14a (a nicotinonitrile derivative) | RKOP 27 (colon) | 16 ± 2 nM | acs.org |

| Compound 5i (a hydrazone with furan (B31954) substitution) | Triple-negative breast cancer | 17.2 ± 0.4 μM | rsc.org |

| Compound 5t (a hydrazone with 2-methoxynaphthoic substitution) | Triple-negative breast cancer | 20.2 ± 0.4 μM | rsc.org |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Studies on Differential Selectivity towards Cancer Cells versus Normal Cells

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. Several studies have investigated the differential selectivity of this compound derivatives.

For instance, a cadmium complex of a Schiff base derived from 2-phenylacetohydrazide demonstrated a high selectivity index of 15.93 when comparing its cytotoxicity in the human colorectal cancer cell line (HCT116) to that in normal human skin fibroblasts (HSF). researchgate.net This indicates a significantly greater toxic effect on the cancer cells. Similarly, other research has highlighted the lower toxicity of certain derivatives towards normal cell lines, such as peripheral blood mononuclear cells (PBMC) and human keratinocytes (HaCaT), compared to their potent activity against various cancer cell lines. nih.govfrontiersin.orgbrieflands.com The selectivity index is a valuable parameter in these assessments, calculated as the ratio of the IC50 value for normal cells to the IC50 value for cancer cells, with a higher index indicating greater selectivity. brieflands.com

Mechanisms of Antiproliferative Action (e.g., Induction of Apoptosis, Cell Cycle Arrest, Pathway Inhibition)

The antiproliferative effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle in cancer cells. iosrjournals.org

Studies have shown that these compounds can trigger apoptosis, a controlled process of cell dismantling that is often dysregulated in cancer. researchgate.netnih.gov The induction of apoptosis has been observed in various cancer cell lines, including leukemia and colorectal cancer. nih.govnih.gov Furthermore, some derivatives have been found to cause cell cycle arrest, often at the G2/M phase, which prevents the cancer cells from dividing and proliferating. nih.govmdpi.comasianjab.com

The underlying molecular mechanisms can involve the modulation of various signaling pathways critical for cell survival and proliferation. For example, some derivatives have been shown to inhibit protein kinases like PI3K-α, which are often overactive in cancer. tandfonline.com Other studies suggest that the cytotoxic effects may be linked to the generation of reactive oxygen species (ROS), which can lead to DNA damage and trigger apoptotic pathways. mdpi.com

Enzyme Inhibitory Activities

The diverse biological activities of this compound and its derivatives have been a significant area of interest in medicinal chemistry. These compounds have demonstrated the ability to inhibit various enzymes, suggesting their potential as therapeutic agents.

Alpha-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia. scirp.orgfrontiersin.org Studies have shown that various derivatives of hydrazides can act as α-glucosidase inhibitors. rsc.orgresearchgate.net While direct studies on this compound are not extensively detailed in the provided results, the inhibitory potential of related structures suggests a basis for its activity. The general mechanism involves the inhibitor binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides. frontiersin.orgrsc.org The inhibitory activity is often influenced by the specific structural features of the compound, such as the presence of certain functional groups that can interact with key amino acid residues in the enzyme's active site. mdpi.com For instance, some studies have highlighted the importance of hydrophobic amino acids and the presence of specific residues like arginine at the C-terminal end for enhanced inhibitory activity. mdpi.com

Table 1: Alpha-Glucosidase Inhibitory Activity of Related Compounds

| Compound/Derivative | IC50 Value | Reference |

| Flavonoid Derivative 4 | 15.71 ± 0.21 µM | frontiersin.org |

| Acarbose (Standard) | 658.26 ± 11.48 µM | frontiersin.org |

| Pd(II)-hydrazide complexes | ~300 times more potent than DNJ | researchgate.net |

Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to changes in chromatin structure and gene expression. explorationpub.comnih.govmdpi.com Dysregulation of HDAC activity is implicated in various diseases, including cancer. explorationpub.comnih.gov

Certain chemical structures related to this compound, such as 2-amino anilides, are known to be class I-selective HDAC inhibitors. explorationpub.comnih.gov These inhibitors function by interacting with the zinc ion in the active site of the HDAC enzyme. portico.org The 2-amino anilide group is often larger than other zinc-binding groups like hydroxamic acids, which may contribute to its selectivity for class I HDACs that have a more spacious catalytic tunnel. explorationpub.com The binding of these inhibitors can be a two-step process, leading to a long residence time in the protein and unique inhibitory profiles. explorationpub.com This epigenetic modulation can lead to the re-expression of tumor suppressor genes and has been shown to augment the effects of radiation therapy in cancer cells. nih.govpremierscience.com

Kinase Inhibition (e.g., Src Kinase, Janus Kinase (JAK))

Src Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that are often overexpressed or constitutively activated in various cancers, playing a role in cell growth, migration, and survival. nih.gov Several inhibitors of Src kinase have been developed, and some share structural similarities with derivatives of this compound. For instance, 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles have been identified as Src kinase inhibitors. nih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the transfer of phosphate (B84403) and subsequent downstream signaling. nih.gov The specificity of these inhibitors for Src over other kinases is a critical aspect of their therapeutic potential. nih.gov Studies have shown that specific amino acid substitutions can determine the selectivity of these inhibitors. nih.gov

Janus Kinase (JAK) Inhibition

Janus kinases (JAKs) are a family of tyrosine kinases crucial for cytokine signaling pathways that regulate immune responses and inflammation. nih.govbenthamscience.com Inhibition of JAKs is a therapeutic strategy for various autoimmune diseases and cancers. gathered.commedizinonline.com Phenylaminopyrimidines have been identified as a class of JAK inhibitors. nih.gov These inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of the JAK proteins. nih.gov The binding affinity and selectivity for different JAK isoforms (JAK1, JAK2, JAK3) can be influenced by the specific chemical structure of the inhibitor. nih.gov

Other Enzyme Systems (e.g., COX, Urokinase Receptor)

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. rsc.org There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govrsc.org Hydrazide and hydrazone derivatives have been investigated as potential COX inhibitors. nih.gov The hydrazide moiety can form important binding interactions with amino acid residues within the COX active site. nih.gov For example, the carbonyl group of a hydrazide spacer can form a hydrogen bond with Tyr385 in the COX-2 active site. mdpi.com

Urokinase Receptor (uPAR) Interaction

The urokinase receptor (uPAR) is a cell surface receptor that binds urokinase-type plasminogen activator (uPA), a serine protease. frontiersin.orgwikipedia.org This interaction plays a critical role in cell migration, invasion, and tissue remodeling, processes that are important in cancer metastasis. frontiersin.orgembopress.org uPAR is a glycosylphosphatidylinositol (GPI)-anchored protein and does not have an intracellular domain, relying on co-receptors to initiate signaling. frontiersin.orgfrontiersin.org While direct inhibition of the urokinase receptor by this compound is not explicitly detailed, the uPA/uPAR system is a known target for anticancer therapies. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Derivatives of this compound have demonstrated notable antimicrobial properties, exhibiting activity against a range of bacterial and fungal strains. ontosight.ai Schiff base derivatives, in particular, have been a focus of research in this area. nih.gov

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interaction with essential cellular processes in the microorganisms.

In terms of antifungal activity, derivatives have shown efficacy against various fungal species, including Candida albicans and Aspergillus flavus. The synthesis of novel Schiff bases has led to compounds with good to moderate antifungal activity against pathogenic yeasts and filamentous fungi. mdpi.com For instance, certain synthesized derivatives showed minimum inhibitory concentration (MIC) values comparable to the standard drug miconazole (B906) against Fusarium oxysporum. mdpi.com The presence of certain chemical features, such as halogens, has been noted to be important for the antifungal activity of these drug candidates. scielo.br

Table 2: Antimicrobial Activity of Related Hydrazide Derivatives

| Organism | Compound/Derivative | Activity | Reference |

| Gram-positive bacteria | Phenylacetohydrazide derivatives | Significant activity | |

| Gram-negative bacteria | Phenylacetohydrazide derivatives | Significant activity | |

| Candida albicans | Phenylacetohydrazide derivatives | Antifungal activity | |

| Aspergillus flavus | Phenylacetohydrazide derivatives | Antifungal activity | |

| Fusarium oxysporum | Derivatives 37 and 38 | MIC values of 28–30 mg/mL | mdpi.com |

Antioxidant Potential

Hydrazide derivatives have been investigated for their antioxidant properties. nih.govresearchgate.net The antioxidant activity of these compounds is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key aspect of its antioxidant capacity.

Schiff base derivatives of phenylacetohydrazide and their metal complexes have been shown to possess antioxidant potential. researchgate.net In some cases, these compounds have demonstrated greater antioxidant potential than standard antioxidant compounds. researchgate.net The hydrazone nucleus, which is a feature of many of these derivatives, is known to be associated with antioxidant activity. nih.gov

Anti-inflammatory and Analgesic Research

Derivatives of the acetohydrazide structure have been a subject of investigation for their potential anti-inflammatory and analgesic properties. Research into novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects has led to the synthesis and evaluation of various acetohydrazide-containing compounds. nih.govresearchcommons.orgresearchgate.net

Studies have explored conjugates of diclofenac (B195802), a well-known NSAID, with other molecules via an acetohydrazide linker. For instance, novel diclofenac Schiff's bases were synthesized and assessed for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov In this model, the swelling induced by carrageenan injection is measured over several hours, with a reduction in edema indicating anti-inflammatory effects. One of the synthesized compounds, M2, demonstrated a significant inhibition of 61.32%. nih.gov

Further research involved the synthesis of thirteen 2-(2-[2,6-dichlorophenylamino] phenyl) acetohydrazide derivatives from diclofenac. researchcommons.orgresearchgate.net These compounds were also screened for in vivo acute anti-inflammatory activity using the carrageenan-induced rat paw edema method. researchcommons.orgresearchgate.net Among the tested compounds, derivative 4d was identified as the most promising, showing significant anti-inflammatory activity. researchcommons.orgresearchgate.net Another series of compounds, imidazo[2,1-b] nih.govresearchcommons.orgscite.aithiadiazole derivatives, also derived from diclofenac acetohydrazide, was synthesized and evaluated. researchcommons.orgresearchgate.net Within this series, compound 6b exhibited excellent anti-inflammatory activity when compared to the standard drug, diclofenac. researchcommons.orgresearchgate.net

The hydrazone moiety (-C=N-NH-), which can be formed from acetohydrazides, is recognized for its diverse biological activities, including anti-inflammatory and analgesic effects. mdpi.com Various hydrazone derivatives have been synthesized and have shown potent anti-inflammatory properties, in some cases exceeding the activity of standard drugs like indomethacin. mdpi.com The mechanism of action for many of these NSAID-related compounds is linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that mediate inflammation and pain. nih.gov

Table 1: Anti-inflammatory Activity of Selected Acetohydrazide Derivatives

| Compound | Test Model | Key Findings | Reference |

|---|---|---|---|

| Diclofenac Schiff's Base (M2) | Carrageenan-induced rat paw edema | 61.32% inhibition of edema. | nih.gov |

| Derivative 4d | Carrageenan-induced rat paw edema | Most promising anti-inflammatory activity in its series. | researchcommons.orgresearchgate.net |

| Derivative 6b | Carrageenan-induced rat paw edema | Excellent anti-inflammatory activity compared to diclofenac. | researchcommons.orgresearchgate.net |

Anthelmintic Efficacy

The benzimidazole (B57391) scaffold is a core component of many broad-spectrum anthelmintic drugs. rjptonline.org Researchers have explored modifications of this structure to develop new and more effective anthelmintic agents. One area of this research has involved the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives. nih.govresearchgate.net

In one such study, a series of these derivatives was synthesized and evaluated for their anthelmintic activity against the Indian adult earthworm, Pheretima posthuma, which is a common model for screening anthelmintic drugs. nih.govresearchgate.net The activity was determined by measuring the time taken for paralysis and death of the worms upon exposure to the test compounds. nih.gov

Among the synthesized compounds, 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N'-phenylacetohydrazide (3k) was found to be particularly effective at paralyzing the worms. nih.gov This finding highlights the potential of the N-phenylacetohydrazide moiety when combined with a benzimidazole nucleus for developing new anthelmintic drugs. Other derivatives in the same study also showed significant activity, with some being more effective at causing the death of the worms than the standard drug, albendazole. nih.govresearchgate.net

The proposed mechanism for the anthelmintic action of benzimidazoles involves the inhibition of β-tubulin, which disrupts microtubule-based processes in the helminthes. rjptonline.org Molecular docking studies with some of the synthesized benzimidazole acetamide (B32628) derivatives have supported this hypothesis, suggesting that their anthelmintic activity may be due to the inhibition of this critical protein. rjptonline.org

Table 2: Anthelmintic Activity of a Phenylacetohydrazide Derivative

| Compound | Test Organism | Key Findings | Reference |

|---|---|---|---|

| 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N'-phenylacetohydrazide (3k) | Pheretima posthuma (Indian earthworm) | Found to be effective in paralyzing worms. | nih.gov |

Other Investigated Biological Activities (e.g., Anticonvulsant, Antidepressant, Antiplatelet)

The versatile structure of hydrazides and their derivatives has prompted investigations into a range of other biological activities.

Anticonvulsant Activity Hydrazones, which can be synthesized from 2-phenylacetohydrazide, have been identified as a novel class of anticonvulsant agents. ajrconline.org In one study, hydrazide-hydrazones were synthesized by reacting 2-phenylacetohydrazide with various aldehydes and ketones. ajrconline.org These compounds were then evaluated for their anticonvulsant activity in the maximal electroshock seizure (MES) test in mice, a standard model for screening drugs with potential therapeutic value for grand mal epilepsy. ajrconline.org

One of the synthesized compounds, IIa , demonstrated 50% anticonvulsant activity at a dose of 100 mg/kg and also showed prolonged activity. ajrconline.org Another compound, IIb , also exhibited 50% anticonvulsant activity in the same test. ajrconline.org These findings suggest that the 2-phenylacetohydrazide scaffold could be a useful starting point for the development of new anticonvulsant drugs.

Antidepressant Activity While direct studies on the antidepressant activity of this compound are limited in the provided search results, research into structurally related compounds provides some context. For example, a series of 5-phenyl-substituted 2-amino-1,4,5,6-tetrahydropyrimidines have been shown to possess potent antidepressant activity in animal models, such as the reversal of reserpine-induced hypothermia. nih.gov Although these compounds are structurally distinct, the presence of a phenyl group and an amino functional group are features they share with the target compound, suggesting a potential area for future investigation.

Antiplatelet Activity The N-acyl hydrazone (NAH) subunit, a key feature of acetohydrazides, has been investigated for its role in antiplatelet activity. mdpi.com A study on non-steroidal anti-inflammatory drugs (NSAIDs) containing an NAH subunit revealed that these compounds could inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). mdpi.com The NAH subunit is thought to contribute to this activity through its high affinity for COX-1, leading to greater inhibition of thromboxane (B8750289) A2 (TXA2) formation, and by potentially acting as a calcium chelator, which interferes with platelet activation and aggregation. mdpi.com

In vitro assays using rat platelet-rich plasma showed that several of the synthesized compounds had significant inhibitory effects on platelet aggregation. mdpi.com For instance, compounds 1 and 5 in the study were the most active, inhibiting ADP-induced platelet aggregation by 57.2% and 61.1%, respectively. mdpi.com These results indicate that the acetohydrazide core structure may be a valuable component in the design of novel antiplatelet agents. mdpi.com

Table 3: Other Investigated Biological Activities of Acetohydrazide Derivatives

| Activity | Compound Type | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant | Hydrazide-hydrazones from 2-phenylacetohydrazide (Compounds IIa, IIb) | Showed 50% anticonvulsant activity in the MES test. | ajrconline.org |

| Antiplatelet | NSAIDs with N-acyl hydrazone subunit (Compounds 1, 5) | Inhibited ADP-induced platelet aggregation by 57.2% and 61.1%, respectively. | mdpi.com |

Structure Activity Relationship Sar and Mechanistic Insights

Correlation of Chemical Structure with Biological Efficacy

Research into derivatives of this scaffold has demonstrated a strong correlation between specific structural modifications and biological outcomes, particularly in antiviral and anticancer applications.

In the development of Ebola virus (EBOV) entry inhibitors, a significant enhancement in potency and selectivity was achieved by modifying a parent carbazole (B46965) structure. csic.es Replacing the rigid, planar carbazole ring system with more flexible N',N'-diphenyl or N'-benzyl-N'-phenyl acetohydrazide moieties proved to be a successful strategy. csic.esnih.gov This structural change, which increased the conformational freedom of the molecule, was crucial for improving antiviral activity. nih.govacs.org

For instance, while the initial carbazole hit compound showed activity in the micromolar range, the introduction of the N',N'-diphenyl group in derivative 11 resulted in a compound with an EC₅₀ of 0.05 μM against an EBOV-GP-pseudotype virus. csic.es The nature of the substituents is also critical. The N',N'-diphenyl derivatives generally showed a better selectivity index than their N'-benzyl-N'-phenyl counterparts. csic.esnih.gov Specifically, a phenyl group at the R¹ position was found to be preferred over a benzyl (B1604629) group. csic.es The lateral chain attached to the hydrazide linker is also a key determinant of activity. Derivatives that maintained a "privileged lateral chain" from the original carbazole hit, such as compounds 10 and 30 , showed antiviral activity in the micromolar range, confirming the importance of this substituent. acs.org Conversely, incorporating other substituents of varying lengths with aliphatic or aromatic groups often led to inactive compounds. acs.org

Table 1: Antiviral Activity of N'-Phenylacetohydrazide Derivatives against EBOV-GP-Pseudotype Virus EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: selectivity index (CC₅₀/EC₅₀).

| Compound | Core Structure | EC₅₀ (μM) | CC₅₀ (μM) | SI | Source |

|---|---|---|---|---|---|

| Carbazole Hit 1 | Carbazole | 0.37 | 7 | 19 | nih.gov |

| 10 | N',N'-diphenyl | 3.13 | >100 | >32 | nih.govacs.org |

| 11 | N',N'-diphenyl | 0.05 | 5.73 | 115 | csic.es |

| 14 | N',N'-diphenyl | 0.27 | 96.6 | 358 | csic.es |

| 30 | N'-benzyl-N'-phenyl | 1.05 | >100 | >95 | nih.govacs.org |